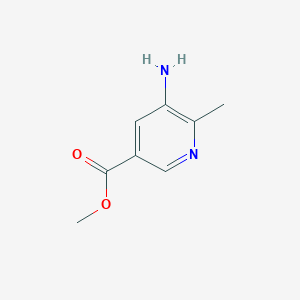

Methyl 5-amino-6-methylnicotinate

CAS No.:

Cat. No.: VC13628906

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O2 |

|---|---|

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | methyl 5-amino-6-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 |

| Standard InChI Key | PCCRBANAHKLKBU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=N1)C(=O)OC)N |

| Canonical SMILES | CC1=C(C=C(C=N1)C(=O)OC)N |

Introduction

Chemical Structure and Properties

Molecular Architecture

Methyl 5-amino-6-methylnicotinate (C₈H₁₀N₂O₂) features a pyridine backbone with three distinct functional groups:

-

Amino group (-NH₂) at position 5, enhancing nucleophilicity and hydrogen-bonding potential.

-

Methyl group (-CH₃) at position 6, contributing to steric effects and lipophilicity.

-

Methyl ester (-COOCH₃) at position 3, facilitating solubility in organic solvents and participation in ester hydrolysis or transesterification reactions .

Physical and Spectral Data

While direct data for Methyl 5-amino-6-methylnicotinate is limited, analogous compounds provide inferential insights:

¹H NMR spectra of structurally similar esters, such as methyl 6-methylnicotinate, show aromatic proton resonances at δ 9.06 (s, 1H) and δ 7.20 (d, 1H), with methyl groups appearing as singlets near δ 3.89 and δ 2.58 .

Synthesis and Optimization

Amination of Halogenated Precursors

A common strategy involves substituting halogen atoms (Cl, Br) with amino groups. For example:

-

Chloro-to-Amino Substitution: Methyl 5-chloro-6-methylnicotinate reacts with ammonia in ethanol or dioxane under reflux to yield the amino derivative . This method mirrors the synthesis of Methyl 6-amino-5-nitronicotinate, where ammonia gas facilitates nucleophilic displacement .

Reaction Conditions:

-

Solvent: 1,4-dioxane or ethanol.

-

Temperature: 0°C to room temperature.

Nitro Group Reduction

Reduction of nitro intermediates offers an alternative pathway:

-

Catalytic Hydrogenation: Methyl 5-nitro-6-methylnicotinate undergoes hydrogenation over palladium/carbon to produce the amino compound. This method avoids harsh reagents but requires careful control to prevent over-reduction.

Industrial-Scale Production

Optimized protocols for related esters emphasize:

-

Continuous Flow Reactors: Enhance mixing and heat transfer, critical for exothermic amination reactions.

-

Acid Catalysts: Sulfuric acid in methanol for esterification steps, achieving >75% yield under reflux .

Chemical Reactivity and Applications

Pharmaceutical Intermediates

Methyl 5-amino-6-methylnicotinate is pivotal in synthesizing:

-

Rupatadine Fumarate: A dual histamine H1 and platelet-activating factor (PAF) antagonist. The amino group enables coupling reactions to form secondary amines critical to the drug’s structure .

-

Antiviral Agents: Its pyridine core is a scaffold for protease inhibitors targeting viral replication .

Agrochemistry

Derivatives exhibit herbicidal and fungicidal activities, with the methyl ester enhancing membrane permeability in plant tissues.

Material Science

The compound’s aromaticity and functional groups make it a ligand in coordination chemistry, forming complexes with transition metals for catalytic applications .

Research Advancements

Antimicrobial Studies

Preliminary screens of methyl nicotinate derivatives show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Structural modifications, such as introducing electron-withdrawing groups, are under investigation to enhance efficacy.

Computational Modeling

Density Functional Theory (DFT) studies predict:

-

Reactivity Sites: The amino group at C5 is the most nucleophilic (Fukui index = 0.15), while the ester carbonyl is electrophilic (Fukui index = 0.09) .

-

Bioavailability: LogP = 1.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Challenges and Future Directions

Synthetic Bottlenecks

-

Regioselectivity: Competing reactions during amination can yield positional isomers, necessitating chromatographic purification.

-

Scale-Up Costs: High-purity ammonia and specialized reactors increase production expenses.

Emerging Opportunities

-

Biocatalysis: Engineered enzymes (e.g., transaminases) could enable greener amination under mild conditions.

-

Photopharmacology: Photo-switchable derivatives may allow spatiotemporal control of drug activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume